5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-nitro-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5S/c1-2-5-16-12(21)6-19-14(9-7-26-8-10(9)18-19)17-15(22)11-3-4-13(25-11)20(23)24/h3-4H,2,5-8H2,1H3,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQWRIQPTWKIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a novel derivative of thieno[3,4-c]pyrazole that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring and a thieno[3,4-c]pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. For instance, a study demonstrated that compounds similar to 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide exhibited significant cytotoxic effects against various cancer cell lines.
-
Cytotoxicity Assays : The compound was evaluated using the Sulforhodamine B (SRB) assay, which measures cell proliferation in response to treatment. The results indicated a dose-dependent inhibition of cell growth in cultured leukemia and lung cancer cell lines.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and apoptosis pathways .
Cell Line IC50 (µM) A549 (Lung) 49.85 HL-60 (Leukemia) 26.00 MCF-7 (Breast) 35.00
Antioxidant Activity
The antioxidant properties of 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide were assessed in models exposed to oxidative stress. In one study, the compound effectively reduced oxidative damage in erythrocytes exposed to toxic agents like 4-nonylphenol.
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| With Thieno Compound | 12 ± 1.03 |
This data indicates that the compound has protective effects against oxidative stress by reducing cellular damage .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit key kinases involved in cancer progression, such as CDK4 and ARK5 .
- Induction of Apoptosis : The compound likely triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential .
- Antioxidant Mechanism : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound mitigates oxidative stress-induced damage .
Case Studies
Several case studies have investigated the efficacy of similar compounds in clinical settings:
- Study on Lung Cancer : A clinical trial involving a thieno[3,4-c]pyrazole derivative showed promising results in patients with advanced lung cancer, where a significant reduction in tumor size was observed after treatment .
- Combination Therapy : Research indicated that combining this compound with conventional chemotherapeutics enhanced overall efficacy and reduced side effects in preclinical models .
Scientific Research Applications
The compound has been investigated for its antitumor properties. In studies assessing the efficacy of various pyrazole derivatives, it was found that compounds with similar structural features exhibited significant cytotoxic effects against cancer cell lines. This suggests that 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide may also possess similar antitumor activity due to its structural analogies with other active compounds .
Synthetic Methodologies
The synthesis of 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide has been explored through various chemical reactions. Notably, the synthesis involves the formation of the thieno-pyrazole core through cyclization reactions that are facilitated by specific reagents and conditions. The synthetic pathways often emphasize efficiency and yield optimization to produce this compound for further biological testing .
Anticancer Applications
The potential of this compound as an anticancer agent is supported by its ability to inhibit tumor cell proliferation in vitro and in vivo models. The structure's resemblance to known antitumor agents suggests a possible mechanism through which it may disrupt cancer cell signaling pathways .
Neuroprotective Effects
Some studies have indicated that compounds with similar structural features may exhibit neuroprotective effects. This opens avenues for exploring 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide in treating neurodegenerative diseases where oxidative stress and inflammation play significant roles .
Antitumor Efficacy
In a recent study involving a series of pyrazole derivatives, one compound demonstrated an IC50 value of 32 µM against human breast cancer cells. The structural similarities to 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide suggest that it could yield comparable results in further investigations .
Neuroprotection
A study examining the neuroprotective effects of thieno-pyrazole derivatives reported significant reductions in neuronal apoptosis in models of oxidative stress-induced injury. This suggests that 5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide may similarly protect neuronal cells from damage .
Chemical Reactions Analysis
Nitro Group Reactivity
The nitro group (-NO₂) at position 5 of the furan ring is a key site for reduction and nucleophilic substitution:
-
Reduction to Amine : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl) convert the nitro group to an amine (-NH₂), enhancing solubility and enabling further derivatization .
-
Electrophilic Substitution : The nitro group’s electron-withdrawing nature directs electrophilic attacks (e.g., nitration, sulfonation) to meta positions on the furan ring .
Table 1: Nitro Group Reactions
| Reaction Type | Conditions | Product |
|---|---|---|
| Reduction | H₂ (1 atm), Pd-C, EtOH, 25°C | 5-amino-furan derivative |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro-furan isomer (minor pathway) |
Furan Ring Reactivity
The furan moiety participates in electrophilic aromatic substitution and ring-opening reactions:
-
Electrophilic Substitution : Bromination (Br₂/FeBr₃) or formylation (Vilsmeier–Haack) occurs at the α-position of the furan ring .
-
Diels-Alder Cycloaddition : The furan acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride) .
Table 2: Furan-Specific Reactions
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 3-bromo-furan derivative |
| Diels-Alder | Maleic anhydride, Δ, 12h | Bicyclic oxanorbornene adduct |
Carboxamide Reactivity
The carboxamide group (-CONH-) undergoes hydrolysis and condensation:
-
Acidic/Basic Hydrolysis : HCl (6M, reflux) or NaOH (10%, Δ) cleaves the amide bond to yield furan-2-carboxylic acid and the corresponding amine .
-
Nucleophilic Acyl Substitution : Reacts with amines (e.g., propylamine) under coupling agents (EDC/HOBt) to form substituted amides .
Table 3: Carboxamide Transformations
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | Furan-2-carboxylic acid + amine |
| Amidation | EDC/HOBt, DMF, RT, 24h | N-alkyl/aryl substituted amide |
Thieno[3,4-c]pyrazole Core Reactivity
The thieno[3,4-c]pyrazole system enables cycloadditions and alkylation:
-
1,3-Dipolar Cycloaddition : Reacts with nitrile oxides or diazo compounds to form fused heterocycles (e.g., pyrazolo-triazoles) .
-
Alkylation : The NH group in the pyrazole ring undergoes alkylation with alkyl halides (e.g., CH₃I) under basic conditions (K₂CO₃) .
Table 4: Pyrazole-Driven Reactions
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Cycloaddition | Benzoyl nitrile oxide, Δ | Pyrazolo-triazole hybrid |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methyl-thienopyrazole derivative |
Biological Activity and Functionalization
The compound’s anti-inflammatory and anticancer properties are modulated by its substituents :
-
Nitro Reduction : The 5-amino derivative shows enhanced kinase inhibition (IC₅₀ = 0.8 μM vs. 2.3 μM for nitro form).
-
Furan Oxidation : Epoxidation of the furan ring improves solubility but reduces cytotoxic activity .
Key Challenges and Optimizations
Comparison with Similar Compounds
Core Scaffold Variations
- N-[2-(2,3-Dimethylphenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-Yl]Furan-2-Carboxamide (CAS: 958984-08-2) Molecular Formula: C₁₈H₁₇N₃O₃S Key Differences: Replaces the propylaminoethyl-oxo group with a 2,3-dimethylphenyl substituent. The absence of a nitro group may limit redox-driven bioactivity .
- 5-Nitro-N-(2-(2-Oxo-2-(((Tetrahydrofuran-2-Yl)Methyl)Amino)Ethyl)-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazol-3-Yl)Furan-2-Carboxamide (CAS: 1105205-86-4) Molecular Formula: C₁₇H₁₉N₅O₆S Key Differences: Substitutes propylamine with a tetrahydrofuran-methylamine group. Implications: The tetrahydrofuran ring introduces an oxygen atom, improving water solubility and hydrogen-bonding capacity. This modification could alter pharmacokinetics, such as absorption and metabolic stability .
Functional Group Variations
- N-(3-Carbamoyl-5-Ethylthiophen-2-Yl)-4-Nitro-1H-Pyrazole-3-Carboxamide (Compound 21) Molecular Formula: C₁₁H₁₂N₆O₄S Key Differences: Replaces the thienopyrazole core with a pyrazole-thiophene hybrid. Implications: The simpler scaffold may reduce synthetic complexity but limit steric and electronic interactions in target binding. Reported yield: 42% .
- N-Cyclohexyl-5-Nitrofuran-2-Carboxamide (Compound 22a) Molecular Formula: C₁₁H₁₅N₂O₄ Key Differences: Lacks the thienopyrazole system, featuring only a nitro-furan carboxamide linked to cyclohexylamine. Implications: The absence of the fused heterocycle likely diminishes target selectivity and binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
